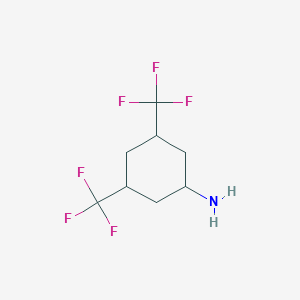
3,5-Bis(trifluoromethyl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,5-Bis(trifluoromethyl)cyclohexan-1-amine” is a chemical compound with the CAS Number: 58665-71-7 . It has a molecular weight of 235.17 . The IUPAC name for this compound is 3,5-bis(trifluoromethyl)cyclohexanamine .
Molecular Structure Analysis
The molecular formula of “3,5-Bis(trifluoromethyl)cyclohexan-1-amine” is C8H11F6N . The InChI code for this compound is 1S/C8H11F6N/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h4-6H,1-3,15H2 .
Physical And Chemical Properties Analysis
“3,5-Bis(trifluoromethyl)cyclohexan-1-amine” is a liquid at room temperature . The compound is not soluble in water .
Applications De Recherche Scientifique
Synthesis of Pyrazole Derivatives
Field
Chemistry, specifically organic synthesis and medicinal chemistry.
Application
3,5-Bis(trifluoromethyl)cyclohexan-1-amine is used in the synthesis of pyrazole derivatives .
Method
The exact method of how 3,5-Bis(trifluoromethyl)cyclohexan-1-amine is used in the synthesis of these pyrazole derivatives is not specified in the source .
Results
The synthesized pyrazole derivatives were found to be potent growth inhibitors of drug-resistant bacteria .
Synthesis of Bis(trifluoromethyl)cyclopropanes and Bis(trifluoromethyl)pyrazolines
Field
Chemistry, specifically organic synthesis.
Application
3,5-Bis(trifluoromethyl)cyclohexan-1-amine is used in the solvent-controlled synthesis of bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines .
Method
The compound is used in a [2 + 1] or [3 + 2] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 .
Results
The results or outcomes of this application are not specified in the source .
Synthesis of Selinexor
Field
Pharmaceutical Chemistry
Application
3,5-Bis(trifluoromethyl)cyclohexan-1-amine is used in the synthesis of Selinexor , a drug used for the treatment of cancer.
Method
The synthesis of Selinexor begins with 3,5-bis(trifluoromethyl)benzonitrile. The 3,5-bis(trifluoromethyl)benzamide, which is obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2, reacts with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate .
Results
The synthesized Selinexor has been approved by the FDA for the treatment of cancer .
Synthesis of Dichloro Aniline Derivatives
Application
3,5-Bis(trifluoromethyl)cyclohexan-1-amine is used in the synthesis of dichloro aniline derivatives .
Method
The exact method of how 3,5-Bis(trifluoromethyl)cyclohexan-1-amine is used in the synthesis of these dichloro aniline derivatives is not specified in the source .
Results
Dichloro aniline derivatives were among the most potent compounds in the series, with MIC values as low as 0.5 µg/mL .
Synthesis of 4-Bromo-3-chloro-aniline-substituted Pyrazole Derivative
Application
3,5-Bis(trifluoromethyl)cyclohexan-1-amine is used in the synthesis of 4-bromo-3-chloro-aniline-substituted pyrazole derivative .
Method
The exact method of how 3,5-Bis(trifluoromethyl)cyclohexan-1-amine is used in the synthesis of this pyrazole derivative is not specified in the source .
Results
4-Bromo-3-chloro-aniline-substituted pyrazole derivative was very effective with MIC values as low as 0.5 μg/mL against S. aureus, including MRSA strains .
Safety And Hazards
The compound is classified as dangerous according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals). The hazard statements include H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . The precautionary statements include P210 (Keep away from heat/sparks/open flames/hot surfaces), P233 (Keep container tightly closed), P240 (Ground/bond container and receiving equipment), P241 (Use explosion-proof electrical/ventilating/lighting equipment), P242 (Use only non-sparking tools), P243 (Take precautionary measures against static discharge), P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P363 (Wash contaminated clothing before reuse), P370+P378 (In case of fire: Use dry sand, dry chemical or alcohol-resistant foam for extinction), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P403+P235 (Store in a well-ventilated place. Keep cool), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Orientations Futures
Propriétés
IUPAC Name |
3,5-bis(trifluoromethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F6N/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h4-6H,1-3,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLGJXAKKIPKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1C(F)(F)F)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)cyclohexan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

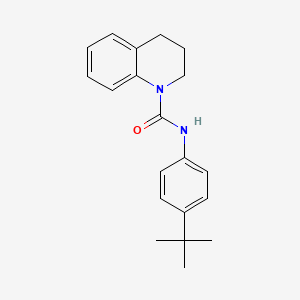
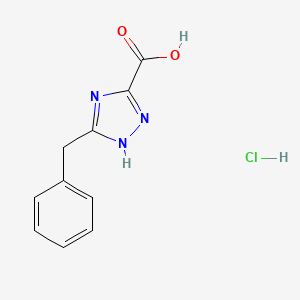
![N-([2,4'-bipyridin]-3-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2717092.png)
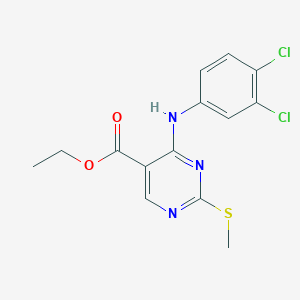
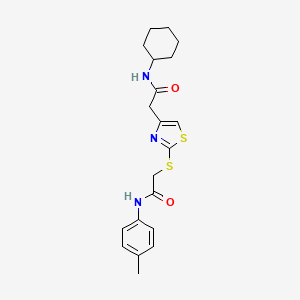
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2717097.png)
![N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide](/img/structure/B2717098.png)
![2-(4-methoxyphenyl)-3-(methylthio)-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2717099.png)
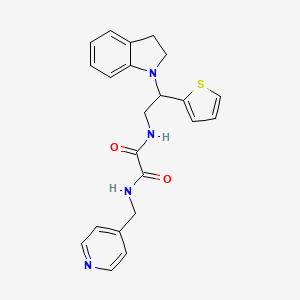
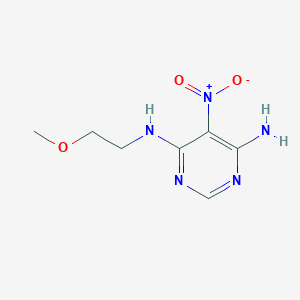
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2717104.png)
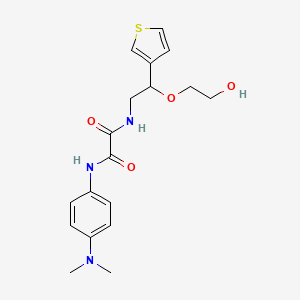
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2717106.png)
![Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate](/img/structure/B2717107.png)